molecular formula C14H18N4O2 B10954415 N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10954415
M. Wt: 274.32 g/mol
InChI Key: NWHWXBVKRHQRFM-UHFFFAOYSA-N
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Description

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound featuring a pyridine ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridine Ring: Starting with a suitable precursor, such as 2,4-dimethylpyridine, the ring is functionalized to introduce the oxo group at the 6-position.

    Pyrazole Ring Synthesis: The pyrazole ring is synthesized separately, often starting from hydrazine derivatives and 1,3-diketones.

    Coupling Reaction: The pyridine and pyrazole rings are then coupled through a carboxamide linkage, typically using reagents like carbodiimides to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the oxo group on the pyridine ring, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and pyrazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism involves binding to the active site of the target molecule, inhibiting its normal function. This can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE: shares similarities with other heterocyclic compounds, such as:

Uniqueness

What sets N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE apart is its specific substitution pattern and the presence of both pyridine and pyrazole rings, which confer unique reactivity and potential biological activity.

This detailed overview highlights the significance and versatility of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE in various scientific domains

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

N-(2,4-dimethyl-6-oxopyridin-1-yl)-1,3,5-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C14H18N4O2/c1-8-6-9(2)18(12(19)7-8)16-14(20)13-10(3)15-17(5)11(13)4/h6-7H,1-5H3,(H,16,20)

InChI Key

NWHWXBVKRHQRFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)NC(=O)C2=C(N(N=C2C)C)C

Origin of Product

United States

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